molecular formula C20H18ClN3O3S B4166615 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4166615
M. Wt: 415.9 g/mol
InChI Key: MLHCPXNJZNSFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide, commonly known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their inhibition has shown promise in the treatment of various autoimmune diseases and cancers.

Mechanism of Action

CP-690,550 selectively inhibits 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide3, a member of the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide family of enzymes that is primarily expressed in immune cells. By blocking 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide3 signaling, CP-690,550 reduces the production of pro-inflammatory cytokines and inhibits the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also demonstrated anti-tumor activity in preclinical models of multiple myeloma and pancreatic cancer.

Advantages and Limitations for Lab Experiments

One advantage of CP-690,550 is its selectivity for 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide3, which reduces the risk of off-target effects. However, its long-term safety and efficacy in humans are still being evaluated, and it may have limitations in certain patient populations, such as those with pre-existing infections or immune deficiencies.

Future Directions

Future research on CP-690,550 could focus on optimizing its pharmacokinetic properties and developing more potent and selective 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide3 inhibitors. It could also explore its potential in combination with other therapies, such as checkpoint inhibitors or immunomodulatory agents, for the treatment of various cancers and autoimmune diseases. Additionally, further studies could investigate the role of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide3 inhibition in other disease pathways and potential applications in other therapeutic areas.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of certain cancers, such as multiple myeloma and pancreatic cancer.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-24(28(26,27)19-10-6-17(21)7-11-19)18-8-4-16(5-9-18)20(25)23-14-15-3-2-12-22-13-15/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHCPXNJZNSFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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